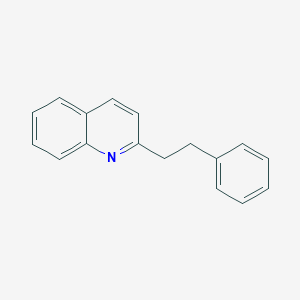
2-Phenethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenethylquinoline is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Phenethylquinoline and its derivatives have been synthesized and evaluated for their biological activities, particularly as potential antimycobacterial agents. Notably, compounds like N-(2-phenylethyl)quinoline-2-carboxamide have demonstrated significant activity against Mycobacterium tuberculosis, surpassing traditional antibiotics such as isoniazid and pyrazinamide in efficacy . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its biological effectiveness.
Table 1: Antimycobacterial Activity of this compound Derivatives
| Compound Name | Activity Against M. tuberculosis | IC50 (µmol/L) |
|---|---|---|
| N-(2-phenylethyl)quinoline-2-carboxamide | High | 16.3 |
| N-cycloheptylquinoline-2-carboxamide | Moderate | 20.5 |
| N-cyclohexylquinoline-2-carboxamide | Moderate | 18.0 |
Anticancer Properties
Research has indicated that quinoline derivatives, including this compound, exhibit selective cytotoxicity against various cancer cell lines. Studies utilizing MTT assays have shown that these compounds can induce cell cycle arrest and apoptosis in breast cancer (MCF–7), bone marrow cancer (K–562), and cervical cancer (HeLa) cells . The mechanisms of action include DNA interaction and the induction of chromatin condensation.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Cell Line | GI50 (µmol/L) |
|---|---|---|
| N-(2-phenylethyl)quinoline-2-carboxamide | MCF–7 | 12.5 |
| N-(2-phenylethyl)quinoline-4-carboxamide | K–562 | 15.0 |
| N-(2-phenylethyl)quinoline-3-carboxamide | HeLa | 10.0 |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been widely studied, with findings indicating effectiveness against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics like vancomycin .
Table 3: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(2-phenylethyl)quinoline | MRSA | 5.0 |
| Quinoline derivative X | E. coli | 10.0 |
| Quinoline derivative Y | Pseudomonas aeruginosa | 8.0 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance, studies have indicated that the compound's ability to inhibit photosynthetic electron transport in chloroplasts is linked to its structural properties, which influence its lipophilicity and electronic characteristics . This highlights the importance of SAR in designing more effective derivatives.
Propiedades
Número CAS |
1613-41-8 |
|---|---|
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2 |
Clave InChI |
OKKXXGHSFMJXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















